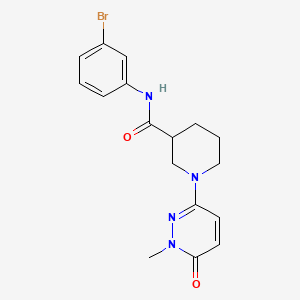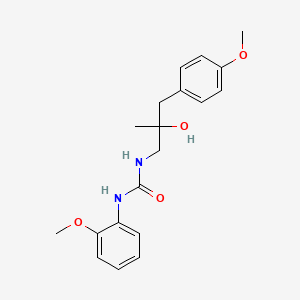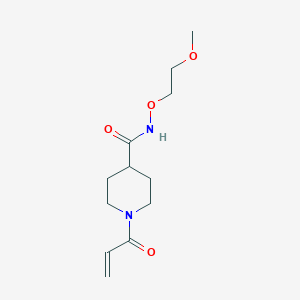
ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate derivatives involves reactions under specific conditions to achieve desired structures. For example, the reaction of 2-amino-5-aryloxymethylene-1,3,4-thiadiazoles with ethyl chlorocarbamate under liquid-liquid phase transfer catalysis using PEG-400 as a catalyst is an efficient method, offering advantages of mild condition, easy handling, and high yield (Chai Lan-qin & Wang Xi-cun, 2004). Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature leads to various derivatives, highlighting the compound's versatile synthetic pathways (H. M. Mohamed, 2014).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various analytical techniques. For instance, the crystal structure of related compounds reveals insights into the orthorhombic crystal system, space group, and molecular dimensions, contributing to our understanding of its molecular geometry and potential intermolecular interactions (Yingchun Gu et al., 2016).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to a range of biological activities. The synthesis processes often involve reactions with alcohol or amine to yield derivatives with significant growth inhibition in specific cell lines, indicating their potential as antineoplastic agents (S. Ram et al., 1992).
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and crystalline structure, are crucial for its application in various fields. While specific studies detailing these properties were not identified, the general methodology for determining these characteristics involves spectroscopic analysis and X-ray crystallography, providing a foundation for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, define the utility of this compound in chemical syntheses and biological applications. Studies involving the synthesis and reactivity of related benzothiazole derivatives offer insights into the mechanisms of action and potential applications of these compounds in developing novel therapeutic agents (M. Chaudhary et al., 2011).
Wissenschaftliche Forschungsanwendungen
Chemistry and Formation Mechanisms
Ethyl carbamate (urethane) occurs at low levels in many fermented foods and beverages, produced through several chemical mechanisms, including the ethanolysis of urea in homogeneous liquid phase and photochemical oxidation of cyanide ion. Preventing methods are developed to lower ethyl carbamate levels in food, involving optimized practices and abatement of precursors through enzymatic, physicochemical, or chemical methods (Weber & Sharypov, 2009).
Biological Activities and Applications
Benzothiazole derivatives, including those related to ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate, exhibit a wide range of biological activities. These compounds have less toxic effects and their derivatives show enhanced activities, making the benzothiazole scaffold significant in medicinal chemistry for its anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties (Bhat & Belagali, 2020).
Synthesis and Transformations
Modern approaches to the synthesis and transformations of benzothiazole derivatives emphasize green chemistry principles, simple reagents, and efficient processes. These derivatives are considered highly reactive building blocks for organic and organoelement synthesis, including the development of pharmacologically active heterocycles, highlighting their industrial demand and biological activity (Zhilitskaya, Shainyan, & Yarosh, 2021).
Environmental and Health Concerns
Despite the diverse applications and biological significance, ethyl carbamate's genotoxic and carcinogenic properties for various species, including humans, have prompted research into its occurrence, mechanisms of formation, and reduction methods in food and alcoholic beverages. It's classified as a group 2A carcinogen by the World Health Organization's International Agency for Research on Cancer (IARC) (Weber & Sharypov, 2009).
Wirkmechanismus
Mode of Action
It’s suggested that benzothiazole derivatives may inhibit certain enzymes or proteins, disrupting the normal functioning of the target organism
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of prostaglandin biosynthesis , suggesting that ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate may affect similar pathways. Prostaglandins are derived from arachidonic acid and play a crucial role in inflammation and other physiological processes.
Result of Action
Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may inhibit the growth of the tuberculosis bacterium, leading to a decrease in infection.
Eigenschaften
IUPAC Name |
ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-2-15-10(14)13-9-12-7-4-3-6(11)5-8(7)16-9/h3-5H,2,11H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHHBCFFWHVHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)
![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)
![methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate](/img/structure/B2497240.png)
![2-Bromo-4,6-difluorobenzo[d]thiazole](/img/structure/B2497241.png)
![3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2497243.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)




![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2497253.png)
![3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2497254.png)